molecular formula C20H32N2O2 B249032 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane

Cat. No. B249032
M. Wt: 332.5 g/mol
InChI Key: CLLAAYNFTDRUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as DAJA, is a synthetic compound that belongs to the family of psychoactive substances. DAJA has been extensively studied in recent years due to its potential applications in scientific research.

Mechanism of Action

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in the regulation of several signaling pathways, including calcium signaling, and has been implicated in the regulation of neuronal excitability and plasticity. 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce hyperactivity in animal models. 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has also been found to have anxiolytic and antidepressant-like effects, as well as antinociceptive effects. In addition, it has been shown to modulate the immune system and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has several advantages for use in lab experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological functions. 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane is also relatively stable and can be easily synthesized in large quantities. However, 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experimental settings.

Future Directions

For research on 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane include the development of novel sigma-1 receptor ligands and the study of its molecular mechanisms of action.

Synthesis Methods

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with 1-bromooctane to yield 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane. This synthesis method has been optimized to yield high purity and yield of 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane.

Scientific Research Applications

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological functions such as pain perception, cognition, and mood regulation. 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C20H32N2O2/c1-23-19-7-8-20(24-2)17(15-19)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3

InChI Key

CLLAAYNFTDRUEM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCCCCC3

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCCCCC3

Origin of Product

United States

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